molecular formula C9H7NO2S B1593214 Methyl benzo[d]thiazole-5-carboxylate CAS No. 478169-65-2

Methyl benzo[d]thiazole-5-carboxylate

Cat. No.: B1593214
CAS No.: 478169-65-2
M. Wt: 193.22 g/mol
InChI Key: UQGOTDUTYINDJD-UHFFFAOYSA-N
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Description

Methyl benzo[d]thiazole-5-carboxylate is a heterocyclic compound that contains a benzothiazole ring system Benzothiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

Biochemical Analysis

Biochemical Properties

Methyl benzo[d]thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to a decrease in uric acid production, which is beneficial in treating conditions like gout. Additionally, this compound has been found to interact with bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This interaction disrupts bacterial DNA synthesis, making it a potential antimicrobial agent.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives, including this compound, have shown cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . This compound can also modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival . Furthermore, this compound has been reported to affect cellular metabolism by altering the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits xanthine oxidase by binding to its active site, preventing the enzyme from catalyzing the oxidation of hypoxanthine to uric acid . Additionally, this compound can bind to bacterial DNA gyrase, inhibiting its activity and disrupting bacterial DNA replication . These interactions highlight the potential therapeutic applications of this compound in treating diseases like gout and bacterial infections.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . It can undergo degradation when exposed to extreme pH or high temperatures . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression . These findings underscore the importance of considering the temporal effects of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing uric acid levels and inhibiting bacterial growth . At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and affect metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions determine the bioavailability and therapeutic efficacy of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, this compound can interact with cytoplasmic enzymes and signaling proteins, modulating their activity . In the nucleus, this compound can influence gene expression by binding to DNA or transcription factors . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl benzo[d]thiazole-5-carboxylate typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. This reaction is often carried out under acidic or basic conditions, with common reagents including acetic acid, hydrochloric acid, or sodium hydroxide . The reaction can be facilitated by heating and may require a catalyst to improve yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, leading to higher efficiency and consistency in product quality. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl benzo[d]thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), alkyl halides, organometallic reagents (Grignard reagents).

Major Products Formed

Scientific Research Applications

Methyl benzo[d]thiazole-5-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl benzo[d]thiazole-5-carboxylate can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 1,3-benzothiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-8-7(4-6)10-5-13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGOTDUTYINDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626907
Record name Methyl 1,3-benzothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478169-65-2
Record name Methyl 1,3-benzothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of benzothiazole-5-carboxylic acid (1 eq.) in MeOH at 0° C. was added dropwise thionyl chloride (2 eq.). The reaction was stirred at 60° C. for 15 h. The solvents were concentrated under reduced pressure to afford benzothiazole-5-carboxylic acid methyl ester.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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